Lipophilicity (XLogP3) vs. 2-Bromo-4-fluorophenol
When evaluated against the structurally simpler analog 2‑bromo‑4‑fluorophenol (which lacks the 5‑CF₃ group), 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)phenol exhibits a substantial increase in computed lipophilicity. The XLogP3 value for the target compound is 3.2 compared to 2.6 for 2‑bromo‑4‑fluorophenol [1][2]. This approximately 0.6‑unit difference in logP translates to roughly a four‑fold higher theoretical partition coefficient, making the target compound significantly more suitable for projects where enhanced membrane permeability or hydrophobic binding is required without increasing molecular weight beyond 300 Da [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2‑Bromo‑4‑fluorophenol: XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (approximately 4× higher predicted partition coefficient) |
| Conditions | PubChem computed XLogP3 values; target from kuujia.com (source: PubChem CID 4706854), comparator from angenechemical.com |
Why This Matters
For medicinal chemistry teams optimizing lead‑likeness, a 0.6‑unit logP increase obtained by retaining a 5‑CF₃ group rather than adding extra alkyl substituents avoids introducing metabolic soft spots, guiding early‑stage procurement toward the trifluoromethylated scaffold [1][2].
- [1] Kuujia.com. CAS 1805498-61-6 (2-Bromo-4-fluoro-5-(trifluoromethyl)phenol) Computed Properties. https://www.kuujia.com/cas-1805498-61-6.html (accessed 2026-04-25). View Source
- [2] AngeneChemical. Phenol, 2-bromo-4-fluoro- (496-69-5) Computed Properties. https://www.angenechemical.com (accessed 2026-04-25). View Source
